molecular formula C23H26N4O3 B2935868 N-(2-ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide CAS No. 1286713-00-5

N-(2-ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B2935868
CAS No.: 1286713-00-5
M. Wt: 406.486
InChI Key: IEOSAMKLRNBCCU-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a morpholino group and a phenyl ring.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3/c1-2-30-21-11-7-6-10-20(21)24-22(28)17-27-16-19(18-8-4-3-5-9-18)23(25-27)26-12-14-29-15-13-26/h3-11,16H,2,12-15,17H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOSAMKLRNBCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anticonvulsant, and anticancer research. This article reviews the findings related to its biological activity, synthesizing data from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C20_{20}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 356.43 g/mol
  • Functional Groups : Ethoxy group, morpholine ring, pyrazole moiety

1. Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound has:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against various pathogens.
PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.30
Candida albicans0.20

These values suggest that the compound could be a promising candidate for treating infections caused by resistant strains.

2. Anticonvulsant Activity

The anticonvulsant potential of this compound has been evaluated in animal models. The results indicate:

  • Protective Effects : In maximal electroshock (MES) tests, the compound exhibited protective effects at doses of 100 mg/kg.
Dose (mg/kg)Time PointProtection Observed
1000.5 hYes
3004 hYes

This suggests that the compound may modulate neuronal voltage-sensitive sodium channels, contributing to its anticonvulsant properties.

3. Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties:

  • Cell Line Studies : The compound has shown cytotoxic effects in various cancer cell lines, including breast and lung cancer cells.
Cell LineIC50 (μM)
MCF7 (Breast)15.5
A549 (Lung)12.0

These findings indicate a potential for further development as an anticancer agent.

The biological activities of this compound are believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The pyrazole ring may inhibit enzymes involved in bacterial cell wall synthesis.
  • Modulation of Ion Channels : The morpholine component is thought to influence sodium and calcium channels, critical in seizure activity.
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Study : A study published in ACS Omega highlighted that pyrazole derivatives exhibited synergistic effects with traditional antibiotics like ciprofloxacin against resistant strains .
  • Anticonvulsant Research : Research published in MDPI indicated that modifications to the pyrazole structure can enhance anticonvulsant activity, suggesting that structural optimization may yield more potent derivatives .
  • Cytotoxicity Assays : A case study on similar compounds showed significant cytotoxic effects against various cancer cell lines, indicating the need for further exploration into their mechanisms and therapeutic potentials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other acetamide derivatives can be analyzed through substituent variations, synthesis strategies, and inferred pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Core Structure Key Substituents Reported Activity/Properties Evidence Source
Target Compound : N-(2-Ethoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Pyrazole + acetamide 2-Ethoxyphenyl, morpholino, phenyl Hypothesized: Receptor modulation N/A
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole + pyrimidine + acetamide Cyclopropyl, pyridinylpyrimidine Synthetic intermediate; IR/NMR data
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone + acetamide 4-Bromophenyl, 4-methoxybenzyl FPR2 agonist; activates neutrophils
N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide Quinazoline + sulfonamide 4-Methoxyphenyl, morpholino Anticancer (HCT-1, MCF-7 cells)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole + acetamide Trifluoromethyl, phenyl Patent: Potential therapeutic use

Key Observations:

Core Heterocycle Influence: The pyrazole-morpholino combination in the target compound contrasts with triazole-pyrimidine () and pyridazinone () cores. Quinazoline-sulfonyl derivatives () exhibit anticancer activity, suggesting that the target compound’s pyrazole-morpholino core could similarly target kinase pathways if functionalized appropriately.

Substituent Effects: The 2-ethoxyphenyl group may offer better hydrogen-bonding capacity than 4-bromophenyl () or trifluoromethylbenzothiazole (), influencing receptor binding or crystal packing .

Synthetic Challenges: The target compound’s synthesis likely involves multi-step functionalization of the pyrazole ring, akin to the microwave-assisted triazole synthesis in (30% yield) . Morpholino introduction may require selective alkylation under controlled conditions.

Pharmacological Hypotheses: Compared to FPR2 agonists in , the morpholino group in the target compound could modulate selectivity toward similar receptors, while the ethoxyphenyl group might reduce cytotoxicity relative to bromophenyl analogs. Anticancer activity, as seen in quinazoline derivatives (), remains speculative but plausible given the prevalence of morpholino-containing drugs in oncology .

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